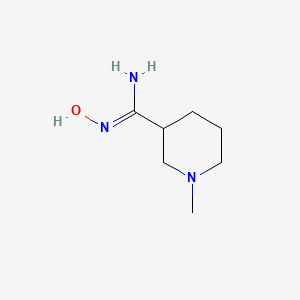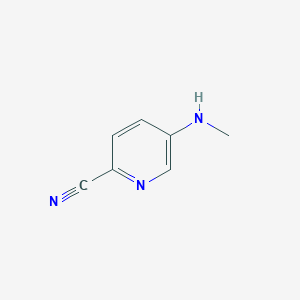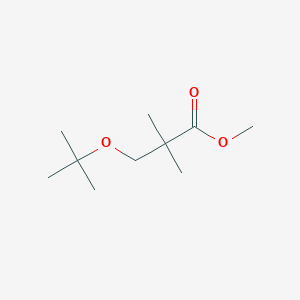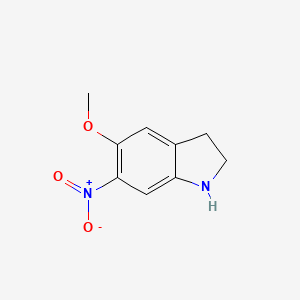![molecular formula C9H8N2O2 B1429295 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-91-6](/img/structure/B1429295.png)
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Übersicht
Beschreibung
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (MPCA) is an important organic compound with a wide range of applications in scientific research and lab experiments. It is an aromatic heterocyclic compound with a five-membered ring structure containing one nitrogen atom, two oxygen atoms and three carbon atoms. MPCA has a wide range of applications in the fields of biochemistry and physiology, and is a useful tool for research into the mechanisms of various biochemical processes.
Wissenschaftliche Forschungsanwendungen
Plant Defense Mechanisms
Studies have shown that pyrrolo[2,3-c]pyridine derivatives play a role in plant defense against pathogens. For instance, Pyrroline-5-carboxylate (P5C), a related compound, is involved in proline-P5C metabolism, which is tightly regulated in plants, especially during pathogen infection and abiotic stress. This metabolism is implicated in defense responses against bacterial pathogens through a salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death (A. Qamar, K. Mysore, M. Senthil-Kumar, 2015).
Synthesis and Application in Medicinal Chemistry
Hybrid catalysts have been employed for the synthesis of pyranopyrimidine scaffolds, which are precursors to various bioactive compounds in medicinal and pharmaceutical industries. These scaffolds have a wide range of applicability due to their bioavailability and structural complexity. The synthesis of these compounds involves one-pot multicomponent reactions using diverse catalysts, indicating the versatility of pyrrolo[2,3-c]pyridine derivatives in drug synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Influence on Electronic Systems of Biologically Important Molecules
Research has explored the impact of metals on the electronic systems of biologically important molecules, including pyrrolo[2,3-c]pyridine derivatives. These studies have used spectroscopic methods to examine how metals affect the electronic structure and reactivity of these compounds, contributing to our understanding of their interactions with biological targets. This knowledge helps predict properties like reactivity and stability in biological systems (W. Lewandowski, M. Kalinowska, H. Lewandowska, 2005).
Optical Properties and Application in Advanced Materials
Diketopyrrolopyrroles, which contain the pyrrolo[2,3-c]pyridine core, are widely used dyes and pigments due to their exceptional optical properties. These compounds have applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been extensively reviewed, showcasing their potential in creating advanced materials (M. Grzybowski, D. Gryko, 2015).
Biotechnological Applications
Biotechnological routes have explored the production of valuable chemicals from lactic acid via chemical and biotechnological processes, including derivatives of pyrrolo[2,3-c]pyridine. These pathways demonstrate the potential of lactic acid, derived from biomass fermentation, as a feedstock for synthesizing a variety of chemicals through green chemistry approaches (Chao Gao, Cuiqing Ma, P. Xu, 2011).
Eigenschaften
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQHRXBLPIFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















